molecular formula C21H20O12 B1649358 6-Hydroxyluteolin 7-glucoside CAS No. 54300-65-1

6-Hydroxyluteolin 7-glucoside

Cat. No. B1649358
CAS RN: 54300-65-1
M. Wt: 464.4 g/mol
InChI Key: HYPKUHLLPBGDLF-IAAKTDFRSA-N
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Description

6-Hydroxyluteolin 7-glucoside is a flavonoid found in Tanacetum parthenium and T. vulgare . It inhibits the major pathways of arachidonate metabolism in leukocytes and has an anti-inflammatory effect .


Molecular Structure Analysis

The molecular weight of 6-Hydroxyluteolin 7-glucoside is 464.38 . Its formula is C21H20O12 . The SMILES representation is O=C1C=C(C2=CC=C(O)C(O)=C2)OC3=CC(O[C@H]4C@@HO4)O)O)O)=C(O)C(O)=C13 .


Physical And Chemical Properties Analysis

6-Hydroxyluteolin 7-glucoside appears as a solid with a yellow to orange color . It is soluble in DMSO .

Safety And Hazards

6-Hydroxyluteolin 7-glucoside is considered toxic and can cause irritation to the skin and eyes . If inhaled, it is advised to move to fresh air immediately. If it comes into contact with the skin, it should be washed off with plenty of water .

Future Directions

A study has shown that 6-Hydroxyluteolin 7-glucoside has potential neuroprotective effects . Another study suggests that the flavone could produce cardiovascular benefits through the demonstrated inhibition of STAT3, the downregulation of the target gene involved in inflammation, and by inhibiting ROS production in endothelial cells .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12/c22-6-14-17(27)19(29)20(30)21(33-14)32-13-5-12-15(18(28)16(13)26)10(25)4-11(31-12)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2/t14-,17-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPKUHLLPBGDLF-IAAKTDFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60969366
Record name 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60969366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxyluteolin 7-glucoside

CAS RN

54300-65-1
Record name 6-Hydroxyluteolol 7-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054300651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60969366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
JB Harborne, CA Williams - Zeitschrift für Naturforschung C, 1984 - degruyter.com
… : 6 -hydroxyluteolin 7-rhamnosylglucoside, scutellarein 7-glucoside and scutellarein 7-methyl ether 6 -glucoside, as well as two known glycosides: 6 -hydroxyluteolin 7-glucoside and 6 -…
Number of citations: 35 www.degruyter.com
JB Harborne, CA Williams - Phytochemistry, 1971 - Elsevier
… One was identified as 6-hydroxyluteolin 7-glucoside, by direct comparison with authentic material from Catalpa leaf.6 A second was the previously undescribed 6-hydroxyluteolin 7-…
Number of citations: 119 www.sciencedirect.com
A Ulubelen, KM Kerr, TJ Mabry - Phytochemistry, 1980 - Elsevier
… The known flavonoids are 6-hydroxykaempferol 3,7-dimethyl ether, quercetagetin 3,7-dimethyl ether, quercetin 3-methyl ether, axillarin, nodifloretin, 6-hydroxyluteolin 7-glucoside, …
Number of citations: 64 www.sciencedirect.com
KM Kerr, TJ Mabry, S Yoser - Phytochemistry, 1981 - Elsevier
… its 7-glucoside, quercetagetin 3,6- and 3,7dimethyl ethers, quercetagetin 3-methyl ether 7-glucoside and 7-sulfate, 6-hydroxyluteolin 3’-methyl ether and 6hydroxyluteolin 7-glucoside. …
Number of citations: 41 www.sciencedirect.com
B Klimek - Phytochemistry, 1988 - Elsevier
… Mild acid hydrolysis liberated 6hydroxyluteolin 7-glucoside from 1-3 as the only monoglucoside. This indicated an additional substituent iii 2 and 3 attached to the terminal glucose unit. …
Number of citations: 21 www.sciencedirect.com
CA Williams, JB Harborne, H Geiger, JRS Hoult - Phytochemistry, 1999 - Elsevier
… 6-Hydroxyluteolin 7-glucoside was isolated from tansy leaf after PC in 3 solvents R f , BAW 0.30, 15% HOAc 0.07 and had identical UV spectra and shifts to authentic material (Harborne…
Number of citations: 279 www.sciencedirect.com
M Dent, V Dragović-Uzelac, M Penić… - Food technology and …, 2013 - hrcak.srce.hr
… Results indicated that the main polyphenols in sage extracts were vanillic, caffeic, syringic, salvianolic K and salvianolic I acids, methyl rosmarinate, 6-hydroxyluteolin-7-glucoside, …
Number of citations: 370 hrcak.srce.hr
CA Williams, JB Harborne, J Eagles - Phytochemistry, 1999 - Elsevier
… One may also note that 6-hydroxyluteolin 7-glucoside, recently reported for the first time in Tanacetum in T. vulgare (Williams et al., 1999a), is also present in T. pseudoachillea. …
Number of citations: 68 www.sciencedirect.com
S Nishibe, K Ono, H Nakane - Natural Medicines= 生薬学雑誌, 1997 - cir.nii.ac.jp
… 6-hydroxyluteolin, plantaginin, homoplantaginin and 6-hydroxyluteolin 7-glucoside, on the HIV-… activity, though plantaginin and 6-hydroxyluteolin 7-glucoside showed a potent inhibitory …
Number of citations: 9 cir.nii.ac.jp
KA Mitchell, KR Markham, MJ Bayly - Phytochemistry, 1999 - Elsevier
… Previous studies of the flavonoids in Hebe species are few, but include the finding of 6-hydroxyluteolin-7-glucoside and 7-glucuronide together with luteolin-7-glucuronide and …
Number of citations: 7 www.sciencedirect.com

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